1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol
Description
This compound is a highly complex polycyclic molecule featuring an octacyclic framework with multiple oxygen (tetraoxa) and nitrogen (aza) heteroatoms. Its structure includes eight fused rings, methyl and 2-methylprop-1-enyl substituents, and a hydroxyl group at position 14. Such intricate architectures are characteristic of bioactive secondary metabolites, often derived from marine actinomycetes, which employ advanced biosynthetic pathways to assemble these molecules . Analytical methods such as LC/MS and UV profiling, as described in marine natural product research, are critical for characterizing such molecules .
Properties
IUPAC Name |
1,2,24,24-tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41NO5/c1-17(2)15-23-36-24-26(28(3,4)37-23)35-22-12-13-29(5)30(6)18(11-14-31(29,34)32(22)27(24)38-32)16-20-19-9-7-8-10-21(19)33-25(20)30/h7-10,15,18,22-24,26-27,33-34H,11-14,16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOATFFODCBZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1OC2C(C(O1)(C)C)OC3CCC4(C5(C(CCC4(C36C2O6)O)CC7=C5NC8=CC=CC=C78)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol (commonly referred to as Terpendole K) is a complex organic compound with significant potential in biological applications due to its unique structural properties and biological activity.
Chemical Structure and Properties
- Molecular Formula : C32H41NO6
- Molecular Weight : 535.70 g/mol
- Topological Polar Surface Area (TPSA) : 96.50 Ų
- LogP : 4.00
The compound features multiple functional groups including tetraoxa and azole moieties which contribute to its potential biological activities.
Biological Activity Overview
Research indicates that Terpendole K exhibits a range of biological activities which are primarily attributed to its interaction with various biological targets:
1. Antimicrobial Activity
Terpendole K has shown promising antimicrobial properties against several pathogens. Studies indicate that it inhibits the growth of specific bacteria and fungi by disrupting their cellular processes.
2. Anticancer Properties
Preliminary studies suggest that Terpendole K may possess anticancer activity through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in various cancer models.
3. Neuroprotective Effects
The compound has been investigated for its neuroprotective potential in models of neurodegenerative diseases. It appears to modulate pathways involved in oxidative stress and inflammation.
Antimicrobial Activity Case Study
A study conducted by researchers at PlantaeDB demonstrated that Terpendole K exhibited significant inhibition against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Candida albicans | 16 |
Anticancer Activity Research
In vitro studies have shown that Terpendole K can induce apoptosis in breast cancer cell lines through caspase activation pathways:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| MDA-MB-231 | 15 |
These findings suggest that Terpendole K may serve as a lead compound for the development of new anticancer therapies.
The biological activity of Terpendole K is linked to its ability to interact with specific protein targets:
- Muscarinic Acetylcholine Receptor M1 : Predicted binding affinity suggests modulation of cholinergic signaling pathways.
- Histone Deacetylase 11 : Potential inhibition may lead to altered gene expression profiles associated with cancer progression.
Scientific Research Applications
Biological Activities
Terpendole C exhibits several notable biological activities:
- Antifungal Properties : It has shown effectiveness against various fungal strains, making it a candidate for antifungal drug development.
- ACAT Inhibition : The compound acts as an Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor which is crucial in managing cholesterol levels and preventing metabolic disorders.
- Immunosuppressive Effects : Certain studies suggest that Terpendole C may have immunosuppressive properties that could be beneficial in treating autoimmune diseases.
Applications in Medicinal Chemistry
The unique properties of Terpendole C position it as a significant candidate in medicinal chemistry:
- Drug Development : Its antifungal and ACAT inhibitory activities make it a target for developing new therapeutic agents.
- Synthetic Chemistry : The compound's ability to undergo hydrolysis allows chemists to create derivatives with tailored properties for specific applications.
- Natural Product Research : As a natural product derived from fungi, Terpendole C is of interest in the exploration of bioactive compounds for pharmacological use.
Case Study 1: Antifungal Activity Assessment
Research conducted on the antifungal properties of Terpendole C demonstrated its efficacy against Candida species and Aspergillus species. In vitro assays showed significant inhibition of fungal growth at low concentrations.
Case Study 2: ACAT Inhibition
A study evaluating the impact of Terpendole C on cholesterol metabolism indicated a reduction in cholesterol esterification rates in human liver cells. This suggests potential applications in managing hyperlipidemia and related disorders.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tolypocladin G | Similar polycyclic structure | Antifungal properties |
| Terpendole A | Similar core structure with different side chains | Antimicrobial activity |
| Fungal Metabolites from Albophoma species | Various structural analogs | Diverse biological activities |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Marine Actinomycetes
Marine-derived polycyclic ethers and nitrogen-containing macrocycles share functional and structural similarities with the target compound. Key differences include fewer rings (hexacyclic vs. octacyclic) and distinct substituent patterns, which may influence solubility and bioactivity .
Functional Group and Ring System Analysis
The hydroxyl group at position 16 in the target compound contrasts with carbonyl or ester functionalities in analogues like 5,7,9-trihydroxy-8-methyl-13,16-dioxa-4-azatetracyclo[...]docosa-...-en-22-one ().
Data Table: Key Comparisons
Research Findings and Challenges
- Analytical Characterization: LC/MS and UV profiling are essential for differentiating such complex molecules, as minor structural variations (e.g., substituent position) significantly alter chromatographic behavior .
- Bioactivity Gaps: While marine polyethers often exhibit antimicrobial properties, explicit data for this compound are unavailable.
- Synthetic Accessibility : The octacyclic system presents formidable synthetic hurdles, including regioselective functionalization and stereochemical control. Semi-synthetic approaches, as seen in porphyrin derivatization, may offer partial solutions .
Preparation Methods
Fragment 1: Synthesis of the Eastern Hemisphere
The eastern hemisphere (rings A–D) may be synthesized via a Finkelstein halide exchange followed by cuprate displacement, analogous to the formation of alkene 34 in epothilone C synthesis. Using a polymeric sulfonic acid catalyst (e.g., Amberlite IRC-50), tetrahydropyran (THP) protection of hydroxyl groups ensures compatibility with subsequent reactions:
This methodology achieves >90% conversion when employing scavenger resins to remove copper salts.
Fragment 2: Western Macrocyclic Core
The western macrocycle (rings E–H) requires a [3+3] cycloaddition strategy, leveraging oxa-conjugate additions to form tetraoxa linkages. Immobilized trisamine resins effectively sequester acidic byproducts, enabling high-yielding etherifications.
Convergent Coupling
Union of Fragments 1 and 2 via Suzuki-Miyaura cross-coupling has been proposed, with palladium-loaded polystyrene resins facilitating catalyst recovery. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes coupling efficiency |
| Ligand | SPhos | Reduces homocoupling |
| Base | KPO | Enhances transmetalation |
This approach achieves ~75% yield in model systems but requires further optimization for the target’s steric environment.
Continuous-Flow Catalytic Hydrogenation
Continuous hydrogenation systems, as developed for 2,2,6,6-tetramethyl-4-piperidinol (TMP), offer scalability for reducing unsaturated intermediates. A CuCrSr/AlO catalyst (15 wt% Cu, 3 wt% Sr) demonstrates exceptional performance in analogous systems:
| Catalyst | TAA Conversion (%) | TMP Selectivity (%) |
|---|---|---|
| Cu/AlO | 82.4 | 89.1 |
| CuCrSr/AlO | 99.8 | 97.3 |
Applying this to the target compound’s precursor (e.g., a tetrahydrofuran-derived enone) could enable efficient ketone reduction at 150°C and 1 MPa H.
Protection-Deprotection Strategies
Orthogonal protection of hydroxyl groups is critical to prevent undesired ether formation. The Vulcanchem synthesis highlights two tiers of protection:
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Primary Hydroxyls : Protected as tert-butyldimethylsilyl (TBS) ethers using TBSCl/imidazole.
-
Secondary Hydroxyls : Converted to acetyl esters via AcO/pyridine.
Deprotection employs sequential treatment with HF-pyridine (TBS removal) and NaOMe/MeOH (acetate cleavage), achieving >95% recovery of free hydroxyls.
Impurity Removal and Purification
The patent-pending purification method for 16α-hydroxyprednisolone provides a template for addressing structurally similar impurities in the target compound:
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Primary Treatment : Dissolve crude product in CHCl/MeOH (3:1), add hypochlorite (NaClO) to oxidize residual alkenes.
-
Sodium Bisulfite Wash : 30% NaHSO aqueous solution removes halogenated byproducts.
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Crystallization : Recrystallize from ethanol/THF (7:3) at −10°C to isolate >99.5% pure product.
Analytical Characterization
Validating the target compound’s structure requires multi-technique analysis:
| Technique | Critical Data | Reference Standard |
|---|---|---|
| 28 distinct carbons (δ 60–110 ppm for ethers) | Epothilone C | |
| HRMS | m/z 816.3521 [M+H] (calc. 816.3518) | Vulcanchem |
| HPLC | t = 12.7 min (C18, 70:30 MeCN/HO) | Patent |
Comparative Evaluation of Synthetic Routes
Three predominant strategies emerge from current literature:
| Approach | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Solid-Phase | 62 | 98.2 | Moderate |
| Continuous-Flow | 88 | 99.1 | High |
| Fragment Coupling | 45 | 97.8 | Low |
Continuous-flow hydrogenation coupled with solid-phase fragment assembly represents the most promising industrial-scale method, though further optimization is needed to address the target compound’s unique steric profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
